molecular formula C20H18N6OS B2708621 N-(2-phenylethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide CAS No. 894061-04-2

N-(2-phenylethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide

Cat. No. B2708621
CAS RN: 894061-04-2
M. Wt: 390.47
InChI Key: IJAIKJZUELDZSH-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C20H18N6OS and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Studies have explored the synthesis of diverse heterocyclic compounds incorporating motifs similar to the triazolo[4,3-b]pyridazine structure, demonstrating their relevance in creating insecticidal agents against pests like Spodoptera littoralis. These syntheses often involve versatile precursors, showcasing the chemical flexibility and potential utility of such compounds in developing new insecticidal solutions (Fadda et al., 2017).

Antimicrobial and Antiasthma Agents

Compounds with triazolo[1,5-c]pyrimidine structures have been identified as mediators in inhibiting the release of allergic mediators, suggesting their application as potential antiasthma agents. This indicates the broader therapeutic potential of heterocyclic compounds in treating respiratory conditions and managing allergic reactions (Medwid et al., 1990).

Anticancer Research

Modifications of heterocyclic compounds similar to N-(2-phenylethyl)-2-[(6-pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio]acetamide have shown significant anticancer effects. Studies focusing on the alteration of functional groups within these structures reveal their potential in developing anticancer agents with reduced toxicity, highlighting the importance of such compounds in medical research (Wang et al., 2015).

properties

IUPAC Name

N-(2-phenylethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6OS/c27-19(22-13-8-15-4-2-1-3-5-15)14-28-20-24-23-18-7-6-17(25-26(18)20)16-9-11-21-12-10-16/h1-7,9-12H,8,13-14H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAIKJZUELDZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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